

# 2,4-Bis(1-phenylethyl)phenol CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4-Bis(1-phenylethyl)phenol

Cat. No.: B3028694

[Get Quote](#)

## An In-depth Technical Guide on 2,4-Bis(1-phenylethyl)phenol

### COMPOUND IDENTIFICATION

- CAS Number: 2769-94-0 [[1](#)]
- Molecular Weight: 302.41 g/mol [[1](#)]

### INTRODUCTION

**2,4-Bis(1-phenylethyl)phenol** is a substituted phenolic compound characterized by the presence of two 1-phenylethyl groups attached to a phenol backbone at the 2 and 4 positions. It belongs to the class of sterically hindered phenols, which are known for their antioxidant properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and the current state of research into its biological activities. While the compound has established industrial uses, in-depth biological research, including detailed experimental protocols and defined signaling pathways, is limited in publicly accessible literature.

## Physicochemical and Safety Data

The known quantitative data for **2,4-Bis(1-phenylethyl)phenol** are summarized below. This information is critical for handling, storage, and application development.

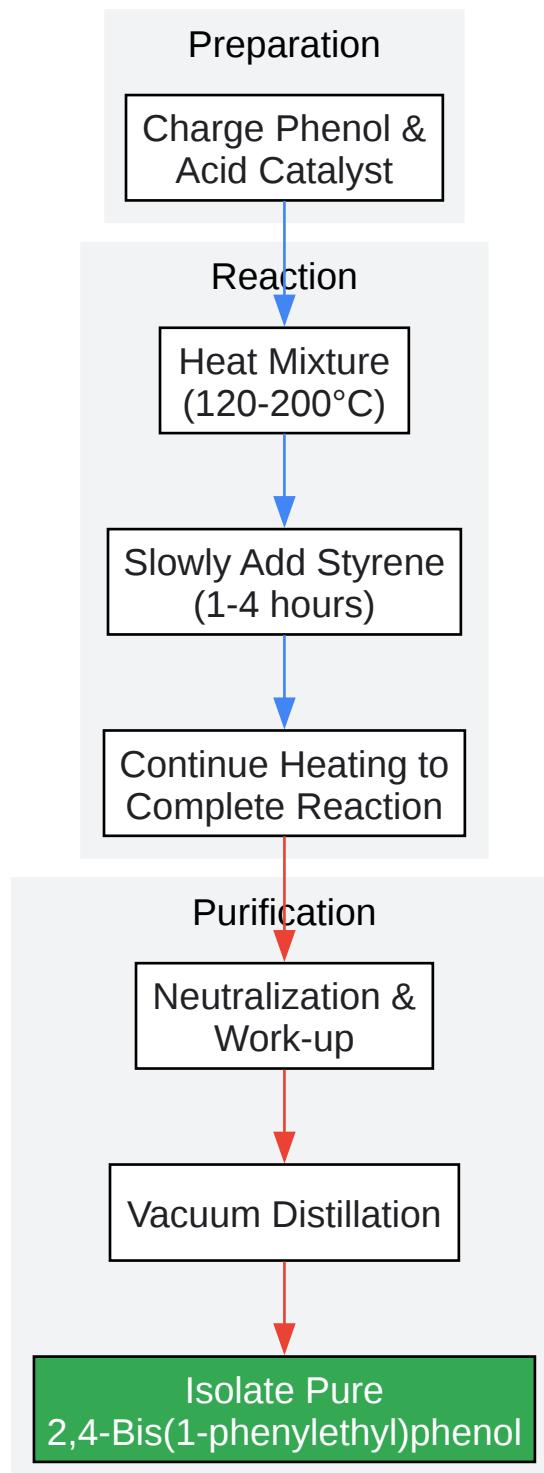
Table 1: Physicochemical Properties of **2,4-Bis(1-phenylethyl)phenol**

| Property          | Value                                                 | Reference           |
|-------------------|-------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>22</sub> H <sub>22</sub> O                     | <a href="#">[1]</a> |
| IUPAC Name        | 2,4-bis(1-phenylethyl)phenol                          | <a href="#">[1]</a> |
| Appearance        | White to light yellow crystalline powder or oil       | <a href="#">[1]</a> |
| Boiling Point     | 235-240 °C @ 6-7 Torr                                 | <a href="#">[2]</a> |
| Density           | ~1.083 g/cm <sup>3</sup>                              | <a href="#">[2]</a> |
| Solubility        | Soluble in organic solvents like methanol and ethanol | <a href="#">[1]</a> |
| InChI Key         | RCFAHSGZAAFQJH-UHFFFAOYSA-N                           | <a href="#">[1]</a> |

Table 2: Hazard and Safety Information

| Hazard Statement | GHS Classification               | Precautionary Statement                                                                                                                          | Reference |
|------------------|----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| H315             | Skin Irritation<br>(Category 2)  | P280: Wear protective gloves.                                                                                                                    |           |
| H319             | Eye Irritation<br>(Category 2)   | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |           |
| H335             | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.                                                                                           |           |

# Experimental Protocols


## Synthesis of 2,4-Bis(1-phenylethyl)phenol

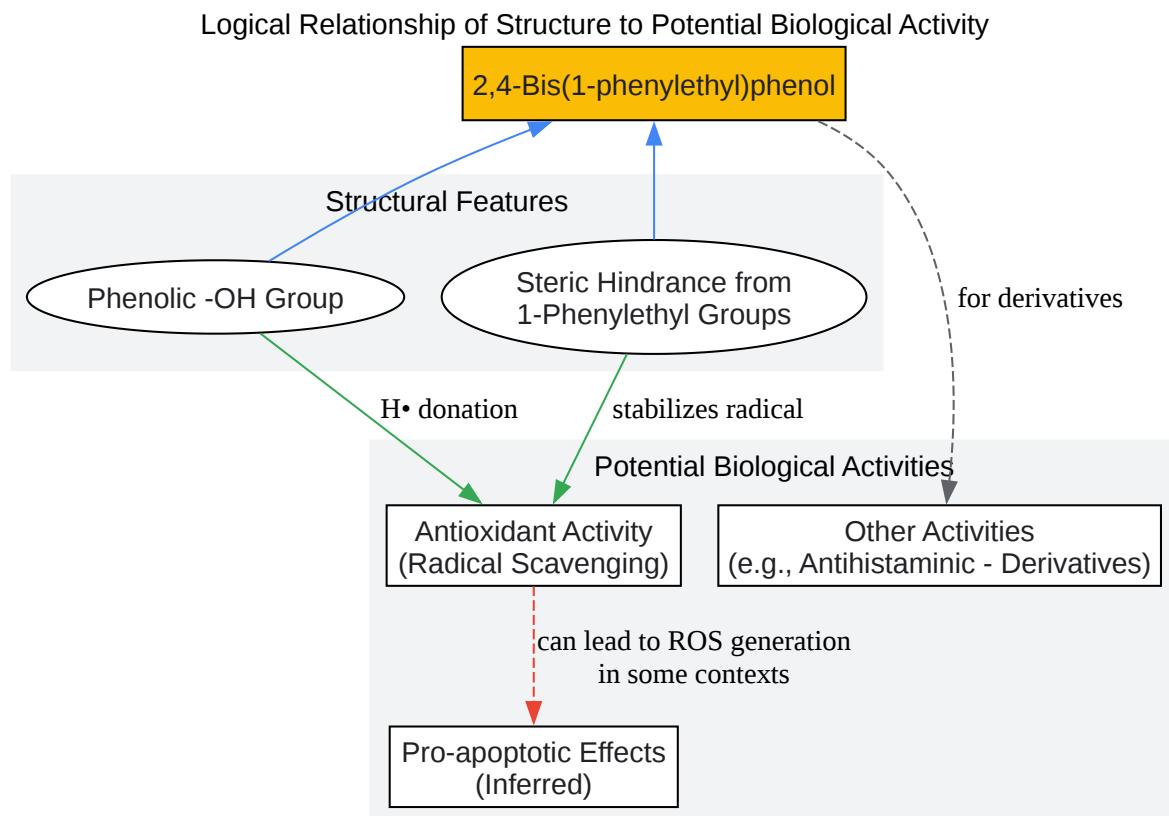
The primary method for synthesizing **2,4-Bis(1-phenylethyl)phenol** is through the Friedel-Crafts alkylation of phenol with styrene.<sup>[3]</sup> This electrophilic aromatic substitution reaction uses an acid catalyst to promote the addition of the 1-phenylethyl group to the phenol ring, primarily at the ortho and para positions.

General Methodology: Friedel-Crafts Alkylation

- Catalyst Preparation (if applicable): If using a catalyst like aluminum phenoxide, it can be prepared in situ.
- Reaction Setup: A reaction vessel is charged with phenol and a suitable acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride.<sup>[1][4]</sup>
- Reactant Addition: The mixture is heated to a temperature typically ranging from 120 to 200°C.<sup>[4]</sup> Styrene is then added slowly to the heated mixture over a period of 1 to 4 hours to control the exothermic reaction.<sup>[4]</sup>
- Reaction Progression: After the addition of styrene is complete, the reaction mixture is held at the elevated temperature to ensure the reaction proceeds to completion and to establish an equilibrium between the ortho and para substituted products.<sup>[4]</sup>
- Work-up and Purification: The reaction mass, containing a mixture of mono-, di- (2,4- and 2,6-isomers), and tri-substituted phenols, is then subjected to a purification process.<sup>[3][5]</sup> This typically involves neutralization of the catalyst, followed by distillation under reduced pressure to separate the desired **2,4-bis(1-phenylethyl)phenol** from other products and unreacted starting materials.<sup>[4]</sup>

## General Workflow for Synthesis of 2,4-Bis(1-phenylethyl)phenol

[Click to download full resolution via product page](#)


Synthesis Workflow Diagram

## Biological Activity and Signaling Pathways

Detailed studies on the biological activity and specific signaling pathways of **2,4-Bis(1-phenylethyl)phenol** are not extensively documented in peer-reviewed literature. However, based on its chemical structure, potential activities can be inferred. Structurally related compounds, such as other sterically hindered phenols, have known biological effects.

- **Antioxidant Activity:** The phenolic hydroxyl group is a key feature that imparts antioxidant properties.[1] It can donate a hydrogen atom to neutralize free radicals, a mechanism common to phenolic antioxidants. The bulky 1-phenylethyl groups can enhance the stability of the resulting phenoxyl radical, which is a crucial factor for potent antioxidant action.[6]
- **Pro-apoptotic Activity:** Some studies have investigated the pro-apoptotic effects of substituted phenols on cancer cell lines.[7][8] The general mechanism for many polyphenols involves the generation of reactive oxygen species (ROS) under certain conditions, which can trigger apoptotic pathways.[9][10] However, no specific studies have confirmed this mechanism for **2,4-Bis(1-phenylethyl)phenol** itself.
- **Other Potential Activities:** Derivatives of this compound have been explored for antihistaminic activity.[1] Furthermore, its structural similarity to molecules that can interact with estrogen receptors suggests a potential for endocrine-disrupting effects, though this has not been experimentally verified.[1]

Due to the lack of specific data on signaling pathways, the following diagram illustrates the logical relationship between the compound's structural features and its potential, inferred biological activities.



[Click to download full resolution via product page](#)

### Structure-Activity Relationship

## Conclusion

**2,4-Bis(1-phenylethyl)phenol** is a well-defined chemical compound with the CAS number 2769-94-0 and a molecular weight of 302.41 g/mol. Its synthesis via Friedel-Crafts alkylation is a standard industrial process. While it serves as an effective antioxidant and UV stabilizer in materials science, its biological profile is not well-characterized. The scientific literature suggests potential for antioxidant and pro-apoptotic activities based on its structural class, but specific experimental data, detailed protocols, and elucidated signaling pathways for this particular molecule are currently lacking. This represents a significant knowledge gap and an

opportunity for future research in pharmacology and toxicology. Researchers are advised to handle this compound with appropriate safety precautions due to its classification as a skin and eye irritant.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 2,4-Bis(1-phenylethyl)phenol | 2769-94-0 [smolecule.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. benchchem.com [benchchem.com]
- 4. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. 2,4-bis(2-phenylpropan-2-yl)phenol|CAS 2772-45-4 [benchchem.com]
- 7. Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2,4-Bis(1-phenylethyl)phenol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028694#2-4-bis-1-phenylethyl-phenol-cas-number-and-molecular-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)